molecular formula C8H8N4O2 B3108172 Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1638767-00-6

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B3108172
CAS No.: 1638767-00-6
M. Wt: 192.17
InChI Key: DENGDMKTYAXXRH-UHFFFAOYSA-N
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Description

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1352516-17-6) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with an amino group at position 2 and a methyl ester at position 4. Its molecular formula is C₈H₈N₄O₂, with a molecular weight of 192.18 g/mol . This compound is synthesized for use as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and nucleoside analogs. The methyl ester group enhances lipophilicity, which may improve membrane permeability compared to carboxylic acid derivatives.

Properties

IUPAC Name

methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENGDMKTYAXXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC(=NC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901155996
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 2-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-00-6
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 2-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 2-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901155996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine and 3,3-diethoxy-propyne, followed by a series of steps including cyclization and deprotection . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of protein kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo[2,3-d]pyrimidine derivatives significantly impacts their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 2-NH₂, 5-COOCH₃ C₈H₈N₄O₂ 192.18 High purity (95%); kinase inhibitor precursor
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 4-NH₂, 5-COOCH₃ C₈H₈N₄O₂ 192.18 CAS 40533-94-6; antiviral research
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 2-Cl, 4-Cl, 5-COOCH₃ C₈H₅Cl₂N₃O₂ 246.05 95% purity; electrophilic substitution studies
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 7-CH₃, 5-COOH C₈H₆ClN₃O₂ 227.60 MDL MFCD09909362; antibacterial agent
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde, 7-methyl 5-CHO, 7-CH₃ C₈H₇N₃O 161.16 Aldehyde functionality; intermediate for imines
4-Amino-7-(2-hydroxyethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide 4-NH₂, 5-CONH₂, 7-(CH₂OCH₂CH₂OH) C₁₀H₁₃N₅O₃ 251.24 Antiviral candidate; improved solubility

Key Findings and Analysis

Substituent Position and Reactivity: The 2-amino group in the target compound enhances nucleophilic reactivity compared to 4-amino derivatives (e.g., ), making it more suitable for coupling reactions in drug synthesis. Chloro substituents (e.g., ) increase electrophilicity, facilitating cross-coupling reactions but reducing solubility due to higher hydrophobicity.

Functional Group Impact :

  • Methyl esters (e.g., target compound ) improve lipophilicity and stability under acidic conditions compared to carboxylic acids (e.g., ), which are more polar and prone to ionization.
  • Carboxamide derivatives (e.g., ) exhibit enhanced water solubility and are often explored for direct biological activity, unlike ester precursors.

Biological Relevance: The 7-methyl group in and may stabilize the pyrrolo[2,3-d]pyrimidine core against metabolic degradation.

Synthetic Utility :

  • Dichloro derivatives (e.g., ) serve as versatile intermediates for further functionalization via Suzuki or Buchwald-Hartwig couplings.
  • Aldehyde-containing analogs (e.g., ) are critical for synthesizing Schiff bases or hydrazone derivatives in drug discovery.

Contradictions and Limitations

  • While methyl esters generally enhance lipophilicity, excessive hydrophobicity (e.g., dichloro derivatives ) may limit bioavailability.
  • Amino groups at position 2 vs. 4 ( vs. target compound) lead to divergent reactivity profiles, necessitating tailored synthetic routes.

Biological Activity

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS No. 1638767-00-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.18 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolopyrimidine scaffold, which is known for its diverse biological activities.

This compound primarily acts as an inhibitor of p21-Activated Kinase 4 (PAK4), a key player in various signaling pathways related to cell growth and survival. The compound's binding to PAK4 disrupts its activity, leading to:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects on various cancer cell lines, including estrogen receptor-positive (ER+) and triple-negative breast cancer cells (T47D and MDA-MB-436) .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase .

Biochemical Pathways

The inhibition of PAK4 by this compound affects several biochemical pathways:

  • Cell Cycle Regulation : It impacts cyclin-dependent kinases (CDK4/6), crucial for cell cycle progression.
  • Apoptotic Pathways : The compound enhances pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (nM)Study Reference
MV4-117.8
T47DVaries
MDA-MB-436Varies
HepG2Varies

Case Studies

  • Study on PAK4 Inhibition : Compound 5n from a related series demonstrated potent PAK4 inhibition with an IC50 of 2.7 nM and induced apoptosis in MV4-11 cells through modulation of PAK4 phosphorylation .
  • Cytotoxic Effects : Another study highlighted the cytotoxic effects of pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines, with some compounds exhibiting IC50 values comparable to established therapies like sunitinib .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for evaluating its therapeutic potential.

Q & A

Basic Research Questions

What are the optimal synthetic routes for Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate?

Methodological Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via:

Cyanoacetate coupling : Ethyl 2-cyanoacetate reacts with halogenated dimethoxyethane to form intermediates.

Cyclization : Formamidine addition promotes ring closure to generate the pyrrolopyrimidine core.

Functionalization : Chlorination or carboxylation steps introduce substituents at specific positions .
For Methyl 2-amino-5-carboxylate derivatives, esterification or transesterification under acidic/basic conditions (e.g., using methanol and H₂SO₄) may follow cyclization .

How is the compound characterized for purity and structural confirmation?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methyl esters at δ ~3.8 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (LCMS/ESI) : Molecular ion peaks (e.g., m/z 288 [M+Na+^+]) confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations for carbonyl (1650–1750 cm1^{-1}) and amine (3300–3500 cm1^{-1}) groups validate functional groups .

Advanced Research Questions

How can computational modeling guide structural modifications to enhance bioactivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, HIV-1 protease). For example, pyrrolopyrimidine derivatives with hydrophobic substituents show improved interactions with kinase ATP-binding pockets .
  • QSAR Models : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC50_{50} values to prioritize substituents .
  • MD Simulations : Assess compound stability in biological matrices (e.g., blood-brain barrier penetration) .

How do contradictory biological activity data arise across studies, and how can they be resolved?

Methodological Answer:
Contradictions often stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms (JAK1 vs. JAK3) .
  • Solubility Issues : Poor aqueous solubility (common in pyrrolopyrimidines) may reduce in vitro activity. Use DMSO stock solutions ≤0.1% and confirm solubility via dynamic light scattering .
  • Metabolic Instability : Hepatic microsome assays (e.g., rat/human liver S9 fractions) identify rapid degradation pathways .

What strategies optimize regioselectivity in functionalizing the pyrrolopyrimidine core?

Methodological Answer:

  • Directing Groups : Install amino or chloro substituents at the 2- or 4-position to direct cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) .
  • Protection/Deprotection : Use Boc groups for amines to prevent unwanted side reactions during esterification .
  • Microwave-Assisted Synthesis : Enhance reaction rates and selectivity (e.g., 120°C for 2 h vs. 24 h conventional heating) .

Experimental Design Considerations

How to design a SAR study for kinase inhibition using this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with varied substituents (e.g., methyl, ethyl, aryl) at positions 2, 4, and 2.

In Vitro Assays : Test kinase inhibition (IC50_{50}) against a panel (e.g., EGFR, JAK2, CDK2) using ADP-Glo™ assays .

Cellular Efficacy : Evaluate antiproliferative activity in cancer lines (e.g., MCF-7, A549) via MTT assays .

Selectivity Profiling : Compare inhibition of off-target kinases (e.g., >10-fold selectivity for target vs. VEGFR2) .

What are best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Solvent Optimization : Replace DMF with EtOH/H2_2O mixtures to improve safety and reduce costs .
  • Catalyst Screening : Test Pd(II) acetate vs. Buchwald-Hartwig catalysts for cross-coupling efficiency at scale .
  • Process Analytics : Use in-line FTIR to monitor reaction progress and minimize impurities .

Notes

  • All methodologies are extrapolated from structurally related compounds in the evidence.
  • For experimental replication, validate protocols with analytical standards (e.g., USP-grade reagents).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
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